molecular formula C23H29N3OS B11598890 2,6-di-tert-butyl-4-{(E)-[(2E)-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazinylidene]methyl}phenol

2,6-di-tert-butyl-4-{(E)-[(2E)-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazinylidene]methyl}phenol

Cat. No.: B11598890
M. Wt: 395.6 g/mol
InChI Key: SCTIVTUCVJMYLR-ASFQDVQESA-N
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Description

2,6-di-tert-butyl-4-{(E)-[(2E)-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazinylidene]methyl}phenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenolic core substituted with bulky tert-butyl groups and a benzothiazole moiety, which contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-di-tert-butyl-4-{(E)-[(2E)-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazinylidene]methyl}phenol typically involves multiple steps:

    Formation of the Benzothiazole Moiety: The initial step involves the synthesis of the benzothiazole ring, which can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde under acidic conditions.

    Hydrazone Formation: The benzothiazole derivative is then reacted with hydrazine to form the corresponding hydrazone.

    Condensation Reaction: The hydrazone is subsequently condensed with 2,6-di-tert-butyl-4-formylphenol under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic group in the compound can undergo oxidation to form quinones.

    Reduction: The hydrazone linkage can be reduced to form hydrazines.

    Substitution: The tert-butyl groups can be substituted under specific conditions, although they are generally resistant to many reagents due to steric hindrance.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles under acidic or basic conditions.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a stabilizer and antioxidant due to its phenolic structure, which can donate hydrogen atoms to neutralize free radicals.

Biology

In biological research, it is studied for its potential antioxidant properties, which may protect cells from oxidative stress.

Medicine

The compound’s antioxidant properties are also explored in medicine for potential therapeutic applications in diseases where oxidative stress plays a role.

Industry

Industrially, it is used as an additive in polymers and plastics to enhance their stability and longevity by preventing oxidative degradation.

Mechanism of Action

The compound exerts its effects primarily through its phenolic group, which can donate hydrogen atoms to neutralize free radicals. The bulky tert-butyl groups provide steric protection, enhancing the compound’s stability and preventing it from undergoing unwanted reactions. The benzothiazole moiety may also interact with various molecular targets, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

    2,6-di-tert-butyl-4-methylphenol: Known for its antioxidant properties.

    2,6-di-tert-butylphenol: Another antioxidant with similar structural features but lacking the benzothiazole moiety.

Uniqueness

The presence of the benzothiazole moiety in 2,6-di-tert-butyl-4-{(E)-[(2E)-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazinylidene]methyl}phenol distinguishes it from other similar compounds

Properties

Molecular Formula

C23H29N3OS

Molecular Weight

395.6 g/mol

IUPAC Name

2,6-ditert-butyl-4-[(E)-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)hydrazinylidene]methyl]phenol

InChI

InChI=1S/C23H29N3OS/c1-22(2,3)16-12-15(13-17(20(16)27)23(4,5)6)14-24-25-21-26(7)18-10-8-9-11-19(18)28-21/h8-14,27H,1-7H3/b24-14+,25-21+

InChI Key

SCTIVTUCVJMYLR-ASFQDVQESA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/N=C/2\N(C3=CC=CC=C3S2)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NN=C2N(C3=CC=CC=C3S2)C

Origin of Product

United States

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